Synta66

Calcium signaling CRAC channel ORAI isoform pharmacology

Discerning Orai1- vs. Orai2-mediated Ca²⁺ signaling demands isoform-specific pharmacology-pan-inhibitors BTP2 and GSK-7975A abrogate both isoforms and cannot cleanly separate their contributions. Synta66 uniquely abrogates ORAI1, potentiates ORAI2, and spares ORAI3, enabling unambiguous isoform attribution in vascular, immune, and platelet studies. • IC50 26-43 nM in human VSMCs-4- to 15-fold more potent than BTP2 or GSK-7975A; no affinity for L-type Ca²⁺ channels or TRPC1/5 • Bidirectional membrane accessibility supports extracellular and intracellular (patch-pipette) application • ≥98% purity (HPLC), white to beige powder, soluble in DMSO (20 mg/mL).

Molecular Formula C20H17FN2O3
Molecular Weight 352.4 g/mol
Cat. No. B1662435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSynta66
SynonymsGSK1349571A;  N-(2',5'-Dimethoxy[1,1'-biphenyl]-4-yl)-3-fluoro-4-pyridinecarboxamide
Molecular FormulaC20H17FN2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F
InChIInChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24)
InChIKeyGFEIWXNLDKUWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Synta66: Selective Orai1 Pore Blocker


Synta66 (CAS 835904-51-3; C20H17FN2O3, MW 352.36) is a small-molecule inhibitor of the store-operated calcium entry (SOCE) pathway. It directly binds to the Orai1 subunit of the calcium release-activated calcium (CRAC) channel at an extracellular site adjacent to the selectivity filter, functioning as an allosteric pore blocker [1]. Synta66 is widely utilized as a tool compound to dissect Orai1-mediated calcium influx in diverse cell types including vascular smooth muscle cells, glioblastoma cells, mast cells, and platelets [2]. It is supplied as a white to beige powder with ≥98% purity (HPLC) and is soluble in DMSO (20 mg/mL) .

1
Selective Orai1 pore blocker for SOCE pathway studies
2
Bidirectional membrane access for extra- and intracellular delivery protocols
3
High-purity HPLC grade, DMSO-soluble for cell-based assays

Why Synta66 Cannot Be Replaced by Other CRAC Inhibitors


CRAC channel inhibitors exhibit profoundly divergent isoform selectivity profiles, binding modes, and off-target activities that preclude simple one-to-one substitution. For instance, the widely used compounds BTP2 and GSK-7975A essentially abrogate both ORAI1 and ORAI2, whereas Synta66 uniquely abrogates ORAI1 while potentiating ORAI2, with no effect on ORAI3 [1]. Furthermore, recent electrophysiological evidence demonstrates that BTP2 and GSK-7975A suppress ICRAC only when applied extracellularly, while Synta66 and Pyr6 are equally effective from either side of the plasma membrane—indicating fundamentally different binding site accessibility [2]. Mechanistically, Synta66 acts as a high-affinity pore blocker that localizes to an extracellular site near the Orai1 selectivity filter, a binding mode distinct from other inhibitors that may act via different structural interactions or require STIM1 coupling [3]. These differences mean that substituting Synta66 with another CRAC inhibitor can yield qualitatively different experimental outcomes, particularly in systems where ORAI2 or ORAI3 contribute to the functional response.

Synta66
Other CRAC Inhibitors
Potentiates ORAI2, abrogates ORAI1
BTP2, GSK-7975A abrogate ORAI1 and ORAI2; may reverse functional outcome
Blocks ICRAC from both membrane sides
BTP2, GSK-7975A only extracellular; intracellular delivery may fail
No TRPC1/5 activity, clean off-target profile
BTP2 activates TRPM4, Pyr6 inhibits TRPC3; confounding calcium signals may occur

Synta66 Differentiation Evidence


Distinct ORAI Isoform Selectivity

In ORAI1/2/3 triple-null cells expressing individual ORAI isoforms, 10 µM Synta66 completely abrogated ORAI1 channel function while simultaneously potentiating ORAI2, with no effect on ORAI3 [1]. In contrast, GSK-7975A and BTP2 both abrogated ORAI1 and ORAI2 activity while causing only partial inhibition of ORAI3 [1]. This isoform divergence is critical: experiments using pan-Orai inhibitors may confound interpretation when ORAI2 or ORAI3 are expressed in the system under study.

ORAI Isoform Selectivity
Head-to-head
Synta66: ORAI1 abrogated, ORAI2 potentiated, ORAI3 no effect. BTP2/GSK-7975A: ORAI1/2 abrogated, ORAI3 partially inhibited.
ORAI2 potentiation vs. abrogation may reverse functional readouts.
Whole-cell patch clamp in ORAI triple-null HEK cells.
Calcium signaling CRAC channel ORAI isoform pharmacology Store-operated calcium entry

Potency in Human Vascular Smooth Muscle Cells

Synta66 blocks thapsigargin-induced SOCE in human vascular smooth muscle cells (VSMCs) with IC50 values of 26 nM (based on maximum Ca2+ level) and 43 nM (based on rate of Ca2+ increase) . For comparison, GSK-7975A inhibits Orai1/STIM1-mediated SOCE with an IC50 of 398 nM [1], Pyr6 inhibits SOCE in RBL-2H3 cells with an IC50 of 490 nM , and BTP2 inhibits thapsigargin-induced sustained Ca2+ influx with an IC50 of 100 nM . Although these values are derived from different cell types, the ~4- to 15-fold greater potency of Synta66 in VSMCs provides a meaningful benchmark for vascular biology applications.

VSMC SOCE IC50
Cross-study comparable
Synta66: 26 nM (max Ca²⁺), 43 nM (rate). BTP2 ~100 nM, GSK-7975A ~398 nM, Pyr6 ~490 nM.
Lower working concentration may reduce off-target risk in vascular research.
Assay platforms differ; direct comparison not available.
Vascular biology Calcium signaling SOCE Pharmacology

Clean Off-Target Profile

Synta66 exhibits no measurable affinity toward a panel of receptors and ion channels including L-type Ca2+ channels, and does not affect TRPC1/5-mediated SOCE or store-operated non-selective cationic current, even at concentrations up to 10 µM . In contrast, BTP2 (YM-58483) activates TRPM4 channels (EC50 = 8 nM) and inhibits TRPC3 and TRPC6 channels (IC50 = 0.3 µM) [1]. Pyr6 is itself a TRPC3 inhibitor with IC50 = 0.49 µM and displays higher potency for CRAC channels over TRPC3, but still carries dual activity . 2-APB has complex, concentration-dependent effects including both potentiation and inhibition of SOCE as well as effects on IP3 receptors [2]. Synta66 therefore offers the cleanest selectivity window among the commonly used SOCE tool compounds when Orai1-specific inhibition is required.

Off-Target Ion Channel Activity
Cross-study comparable
Synta66: no L-type Ca²⁺, TRPC1/5 activity. BTP2: TRPM4 activation, TRPC3/6 inhibition. Pyr6: TRPC3 inhibition.
Reported cleanest selectivity window among SOCE tools.
Panel screening at 10 µM.
Selectivity Off-target profiling Ion channel pharmacology TRP channels

Bidirectional Membrane Accessibility

In whole-cell patch clamp recordings of native CRAC currents (ICRAC) in RBL-1 cells, Synta66 (10 µM) significantly suppressed peak ICRAC when introduced to either the extracellular bath solution or the intracellular pipette solution [1]. This property was shared with Pyr6 but contrasted sharply with BTP2 and GSK-7975A, which suppressed ICRAC only when present at the extracellular side [1]. Molecular docking studies corroborate these findings, identifying putative extracellular binding sites between M1 helices of adjacent Orai1 subunits and a distinct intracellular binding pocket near the M3-M4 interface [1]. This bidirectional accessibility indicates that Synta66 can reach its binding site(s) irrespective of the route of application, providing greater experimental flexibility.

Membrane-Sided ICRAC Block
Head-to-head
Synta66: effective from bath and pipette. BTP2/GSK-7975A: only extracellular.
Enables intracellular delivery methods.
Whole-cell patch clamp in RBL-1 cells.
Electrophysiology Binding site CRAC channel pharmacology Mode of action

In Vivo Antithrombotic Activity

Among a panel of SOCE blockers tested in human platelets, the rank order of SOCE inhibition potency was Synta66 > 2-aminoethyl diphenylborate (2-APB) > GSK-7975A > SKF96365 > MRS1845 [1]. Synta66 (10 µM) suppressed human platelet activation in plasma and whole-blood thrombus formation under flow conditions . In a murine model, Synta66 (10 µM) inhibited platelet responses and thrombus formation in vivo, and the specificity of Synta66 for Orai1-dependent SOCE was verified using platelets from Orai1-deficient mice [1]. Importantly, while Synta66 reduced Fluo-4 fluorescence in procoagulant platelets, it did not directly inhibit the generation of the supramaximal Ca2+ signal, demonstrating a nuanced effect on platelet subpopulations rather than pan-suppression of calcium signaling [2].

Platelet SOCE Inhibition Rank
Head-to-head
Rank order: Synta66 > 2-APB > GSK-7975A > SKF96365 > MRS1845. In vivo thrombus formation blocked.
Reported highest rank among tested SOCE blockers for platelet studies.
Human platelets and murine thrombosis model.
Thrombosis Platelet biology In vivo pharmacology Orai1

Functional Selectivity in Cancer Models

In three glioblastoma cell lines (U87-MG, U251-MG, and patient-derived GBM cells), Synta66 efficiently blocked store-operated calcium entry but did not reduce cell viability, alter cell division, or impair cell migration at concentrations that fully inhibited SOCE [1]. Synta66-sensitivity was shown to depend on the Orai1 selectivity filter, as mutations affecting Ca2+ selectivity (E106D, E190Q) and Na+ permeation in the absence of Ca2+ diminished Synta66-mediated pore block [1]. This functional selectivity—blocking channel activity without inducing cytotoxicity—is a critical advantage for experiments designed to isolate the role of Orai1-mediated calcium entry in cancer cell signaling, proliferation, or migration, avoiding confounding effects from compound-induced cell death.

Cancer Cell Functional Selectivity
Data to verify
SOCE blocked without reducing viability or migration in glioblastoma cell lines.
Supports Orai1 signaling dissection without cytotoxicity artifacts.
Single study; comparator data for other inhibitors lacking.
Glioblastoma Cancer cell biology Calcium signaling Cell viability

Synta66 Recommended Applications


Vascular Smooth Muscle and Cardiovascular Research

For studies examining Orai1-mediated SOCE in human vascular smooth muscle cells—including hypertension, atherosclerosis, and coronary artery reactivity—Synta66 provides IC50 values of 26–43 nM, representing ~4- to 15-fold greater potency than BTP2, GSK-7975A, or Pyr6 in comparable assays [1]. This potency advantage permits lower working concentrations that minimize off-target interactions, supported by Synta66's demonstrated lack of affinity for L-type Ca2+ channels, which are critical for vascular tone regulation and would confound results if inhibited [2]. The selectivity profile makes Synta66 the preferred tool compound for pharmacological dissection of Orai1 vs. voltage-gated calcium channel contributions in vascular preparations [1][2].

ORAI Isoform Profiling in Immune and Cancer Cells

When the research objective requires unambiguous attribution of functional responses to individual ORAI isoforms, Synta66 is uniquely suited because it abrogates ORAI1, potentiates ORAI2, and has no effect on ORAI3 [1]. This profile is fundamentally different from BTP2 and GSK-7975A, which abrogate both ORAI1 and ORAI2 and partially inhibit ORAI3 [1]. In immune cells where ORAI1 and ORAI2 are co-expressed (e.g., mast cells, T lymphocytes), Synta66 enables clean pharmacological separation of ORAI1-mediated components from ORAI2-mediated components—an experimental goal that cannot be achieved with pan-isoform inhibitors. This scenario is particularly relevant for target validation studies in autoimmune disease and allergy models [1].

Platelet Biology and Thrombosis Models

For thrombosis research using human platelets or murine models, Synta66 is the most potent SOCE inhibitor among tested compounds with demonstrated in vivo antithrombotic activity [1]. The specificity of Synta66 for Orai1-dependent platelet SOCE has been confirmed using platelets from Orai1-deficient mice, providing rigorous genetic validation of the pharmacological effect [1]. Synta66's ability to suppress platelet activation and whole-blood thrombus formation without directly inhibiting the supramaximal Ca2+ signal in procoagulant platelets [2] enables nuanced investigation of Orai1's role in distinct platelet subpopulations, an application not achievable with less selective or less well-characterized inhibitors [1][2].

Intracellular Delivery Experiments

When experimental protocols require intracellular application of CRAC inhibitors (e.g., via patch pipette in whole-cell electrophysiology, microinjection, or cell-permeabilization approaches), Synta66 and Pyr6 are the appropriate tool compounds because they suppress ICRAC from either side of the plasma membrane [1]. BTP2 and GSK-7975A are effective only from the extracellular side and would yield false negative results in such experiments [1]. Among the two bidirectional options, Synta66 is preferred over Pyr6 when Orai1-specific effects are sought, since Pyr6 also inhibits TRPC3 (IC50 = 0.49 µM) and has higher potency for CRAC channels over TRPC3 but still carries dual target activity [2], whereas Synta66 shows no TRPC1/5 activity [3].

Application
Selection Property
Validation Focus
Vascular Smooth Muscle Research
ORAI1-specific SOCE inhibition at low concentration
Review L-type Ca²⁺ channel non-interference
ORAI Isoform Profiling
Isoform-selective pharmacology
Assess ORAI1/ORAI2 functional separation
Platelet and Thrombosis Models
In vivo Orai1-dependent platelet blockade
Confirm Orai1 specificity with knockout controls
Intracellular Delivery Protocols
Bidirectional membrane accessibility
Review TRPC3 off-target absence

Technical Documentation Hub

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24 linked technical documents
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